An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylpropionic Acid Hydrazide
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylpropionic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpropionic acid hydrazide, also known as pivalic acid hydrazide or pivalohydrazide, is a versatile organic compound with significant applications in organic synthesis, serving as a crucial building block for a variety of heterocyclic compounds.[1] Its unique structural feature, a bulky tert-butyl group, imparts considerable steric hindrance which can influence its reactivity and offer advantages in controlling the outcome of chemical reactions.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethylpropionic acid hydrazide, detailed experimental protocols for its synthesis and derivatization, and a summary of the known biological activities of its related chemical classes.
Chemical and Physical Properties
2,2-Dimethylpropionic acid hydrazide is a white to off-white crystalline solid at room temperature.[1][3] It is soluble in polar solvents such as water and alcohols.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C5H12N2O | [1][4][5] |
| Molecular Weight | 116.16 g/mol | [4][5] |
| CAS Number | 42826-42-6 | [1][4][5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 65-67 °C | [3] |
| Boiling Point | 95-110 °C | [3] |
| Solubility | Soluble in water and alcohols | [1][6] |
| InChI Key | OARJXUPBZNUYBG-UHFFFAOYSA-N | [1][5] |
| SMILES | CC(C)(C)C(=O)NN | [1][5] |
Experimental Protocols
Detailed methodologies for the synthesis of 2,2-dimethylpropionic acid hydrazide and two important classes of its derivatives, N'-arylidenepivalohydrazides (acylhydrazones) and 5-tert-butyl-1,3,4-oxadiazoles, are provided below.
Synthesis of 2,2-Dimethylpropionic Acid Hydrazide
A common and efficient method for the preparation of 2,2-dimethylpropionic acid hydrazide involves the reaction of pivaloyl chloride with hydrazine hydrate.
Materials:
-
Pivaloyl chloride
-
Hydrazine hydrate
-
Sodium hydroxide
-
Water
-
Toluene
-
Isopropyl ether
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide in water.
-
Cool the solution in an ice bath and add hydrazine hydrate.
-
Slowly add pivaloyl chloride to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude product from isopropyl ether to yield pure 2,2-dimethylpropionic acid hydrazide.
Synthesis of N'-Arylidenepivalohydrazides (Acylhydrazones)
Acylhydrazones are readily synthesized by the condensation of 2,2-dimethylpropionic acid hydrazide with various aromatic aldehydes.
Materials:
-
2,2-Dimethylpropionic acid hydrazide
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2,2-dimethylpropionic acid hydrazide in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the N'-arylidenepivalohydrazide.
Synthesis of 5-tert-Butyl-1,3,4-oxadiazole-2(3H)-thione
1,3,4-Oxadiazole derivatives can be synthesized from 2,2-dimethylpropionic acid hydrazide through cyclization with carbon disulfide.
Materials:
-
2,2-Dimethylpropionic acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask.
-
Add 2,2-dimethylpropionic acid hydrazide to the solution and stir until it dissolves.
-
Slowly add carbon disulfide to the mixture at room temperature.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 5-tert-butyl-1,3,4-oxadiazole-2(3H)-thione.[7]
References
- 1. CAS 42826-42-6: 2,2-Dimethylpropanoic acid hydrazide [cymitquimica.com]
- 2. 2,2-Dimethylpropionic acid hydrazide | 42826-42-6 | Benchchem [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Pivalic acid hydrazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. rjptonline.org [rjptonline.org]
